molecular formula C24H20N4O4 B7702167 N-(4-acetamidophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide

N-(4-acetamidophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide

Cat. No.: B7702167
M. Wt: 428.4 g/mol
InChI Key: CKWSRFFIPBGOTD-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the phenyl group: This step may involve the use of phenyl halides and appropriate coupling reactions.

    Formation of the benzamide structure: This can be done by reacting the oxadiazole intermediate with 4-acetamidophenyl derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or other reducing agents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or tool for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved would be specific to the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetamidophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide: can be compared with other oxadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which may confer unique biological activities or chemical properties compared to other similar compounds. This could include differences in potency, selectivity, or stability.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4/c1-16(29)25-18-11-13-19(14-12-18)26-24(30)20-9-5-6-10-21(20)31-15-22-27-23(28-32-22)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWSRFFIPBGOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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